5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
Overview
Description
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole is an organic compound with the molecular formula C16H13NO4S and a molecular weight of 315.34 g/mol . This compound is characterized by the presence of an isocyano group, a toluene-4-sulfonyl group, and a benzo[1,3]dioxole moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole typically involves the reaction of benzo[1,3]dioxole with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an isocyanide reagent to introduce the isocyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory preparation, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the isocyano group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the benzo[1,3]dioxole moiety.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives at the sulfonyl group are the major products.
Scientific Research Applications
5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole
- 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,4]dioxole
- 5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,2]dioxole
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the isocyano group and the benzo[1,3]dioxole moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-[isocyano-(4-methylphenyl)sulfonylmethyl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-3-6-13(7-4-11)22(18,19)16(17-2)12-5-8-14-15(9-12)21-10-20-14/h3-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBMIRETKHRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC3=C(C=C2)OCO3)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378049 | |
Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428816-43-7 | |
Record name | 5-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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